Ethyl 4-(N-(4-methylphenyl)carbamoyl)piperazinecarboxylate
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Overview
Description
Ethyl 4-(N-(4-methylphenyl)carbamoyl)piperazinecarboxylate is a chemical compound with a complex structure that includes a piperazine ring, an ethyl ester group, and a carbamoyl group attached to a 4-methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(N-(4-methylphenyl)carbamoyl)piperazinecarboxylate typically involves the reaction of 4-methylphenyl isocyanate with ethyl piperazinecarboxylate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamoyl linkage. The reaction mixture is usually heated to promote the reaction, and the product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The final product is then subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(N-(4-methylphenyl)carbamoyl)piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group or the carbamoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted piperazinecarboxylates.
Scientific Research Applications
Ethyl 4-(N-(4-methylphenyl)carbamoyl)piperazinecarboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: It is used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or mechanical strength.
Biological Research: The compound is investigated for its interactions with biological molecules, which can provide insights into its potential therapeutic effects.
Industrial Applications: It is used as an intermediate in the synthesis of other chemical compounds, contributing to the production of various industrial products.
Mechanism of Action
The mechanism of action of ethyl 4-(N-(4-methylphenyl)carbamoyl)piperazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Ethyl 4-(N-(4-methylphenyl)carbamoyl)piperazinecarboxylate can be compared with other similar compounds, such as:
Ethyl 4-(N-phenylcarbamoyl)piperazinecarboxylate: Lacks the methyl group on the phenyl ring, which can affect its reactivity and biological activity.
Mthis compound: Has a methyl ester group instead of an ethyl ester, influencing its solubility and chemical properties.
4-(N-(4-methylphenyl)carbamoyl)piperazinecarboxylic acid: The carboxylic acid group can participate in different types of reactions compared to the ester group.
These comparisons highlight the unique structural features of this compound and its potential impact on its chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[(4-methylphenyl)carbamoyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-3-21-15(20)18-10-8-17(9-11-18)14(19)16-13-6-4-12(2)5-7-13/h4-7H,3,8-11H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPHXBAXCFVSPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)NC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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